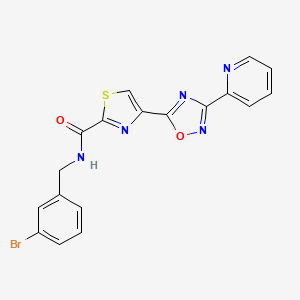

N-(3-bromobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide

Description

Properties

IUPAC Name |

N-[(3-bromophenyl)methyl]-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN5O2S/c19-12-5-3-4-11(8-12)9-21-16(25)18-22-14(10-27-18)17-23-15(24-26-17)13-6-1-2-7-20-13/h1-8,10H,9H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMWWPPRVHTLIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NOC(=N2)C3=CSC(=N3)C(=O)NCC4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-bromobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound consists of several functional groups that contribute to its biological activity:

- Thiazole ring : Known for various biological properties.

- Oxadiazole moiety : Associated with antimicrobial and anticancer activities.

- Pyridine group : Contributes to the compound's interaction with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Compounds containing thiazole and oxadiazole rings have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory processes .

- Anticancer Properties : The presence of the thiazole moiety has been linked to antiproliferative effects against various cancer cell lines. For instance, SAR (Structure-Activity Relationship) studies indicate that modifications in the thiazole structure can enhance cytotoxicity against cancer cells .

- Antimicrobial Activity : Compounds featuring pyridine and thiazole rings have demonstrated significant antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of similar compounds:

| Compound Name | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole Derivative A | COX Inhibition | 0.127 | |

| Oxadiazole Derivative B | Anticancer (HeLa) | 0.035 | |

| Pyridine-Thiazole C | Antimicrobial (E. coli) | 0.025 |

Case Studies

- Case Study on COX Inhibition :

- Anticancer Activity Assessment :

- Antimicrobial Efficacy :

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(3-bromobenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)thiazole-2-carboxamide exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiazole and oxadiazole can inhibit specific kinases involved in cancer progression. The compound's structure suggests it may inhibit c-KIT kinase, which is associated with gastrointestinal stromal tumors (GISTs) and other malignancies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives possess broad-spectrum antibacterial and antifungal activities. The incorporation of the pyridine and oxadiazole rings may enhance these effects, making it a candidate for further exploration in antimicrobial drug development .

Other Potential Applications

Beyond anticancer and antimicrobial activities, there is potential for this compound in the field of material science, particularly in developing light-harvesting devices due to its unique electronic properties .

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiazole Ring Formation | Thioketone + α-halo ketone | 85 |

| Oxadiazole Formation | Pyridine + Hydrazine | 75 |

| Bromination | Bromobenzene + Lewis acid catalyst | 90 |

Case Study 1: Anticancer Activity Assessment

In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of the compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in GIST cells with an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy Testing

Another study focused on the antimicrobial properties of related thiazole compounds. The findings demonstrated that compounds with similar structures exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be effective as an antimicrobial agent .

Comparison with Similar Compounds

Key Observations :

- Substitution Patterns : The target compound’s 3-pyridinyl-oxadiazole moiety contrasts with the 4-pyridinyl substitution in analogs. Positional differences in pyridine substitution can significantly alter binding affinity and selectivity in biological targets .

- Synthetic Complexity : The target’s multi-step synthesis (involving thiazole functionalization, oxadiazole cyclization, and carboxamide coupling) likely results in lower yields compared to simpler analogs like those in (60–85% yields). The 47% yield reported for the oxadiazole-containing compound in highlights challenges in oxadiazole ring formation .

Key Observations :

- Lipophilicity : The target’s higher logP (3.8 vs. 2.1–3.2 in analogs) reflects the bromine atom’s contribution, which may improve target engagement but reduce aqueous solubility .

- Toxicity : The compound’s documented skin/eye irritation and organ toxicity (Category 3) suggest that oxadiazole-containing compounds require stringent safety protocols. The target’s bromine substituent may exacerbate these risks .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example:

- Oxadiazole formation : Cyclization of thiosemicarbazides or hydrazides with carboxylic acid derivatives under POCl₃ or other dehydrating agents .

- Thiazole-carboxamide assembly : Condensation of thiazole precursors (e.g., thiazole-2-carboxylic acid derivatives) with 3-bromobenzylamine via coupling reagents like EDCI/HOBt .

- Final coupling : Reaction of intermediates (e.g., 5-(pyridin-2-yl)-1,3,4-oxadiazole) with thiazole-carboxamide moieties using K₂CO₃ in DMF or similar solvents .

Key reagents : K₂CO₃ (base), DMF (solvent), and POCl₃ (cyclization agent) are frequently used .

Q. Which spectroscopic techniques are essential for structural confirmation?

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.0–8.5 ppm for pyridyl and bromobenzyl groups) .

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch ~1680 cm⁻¹ for carboxamide, C=N ~1600 cm⁻¹ for oxadiazole) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺]⁺ peak matching calculated mass) .

- Elemental analysis : Verifies purity by comparing experimental vs. calculated C, H, N, S, and Br percentages .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of the thiazole-carboxamide moiety?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalyst screening : Use coupling agents like EDCI/HOBt for amide bond formation, with yields >70% reported under inert atmospheres .

- Temperature control : Cyclization reactions at 90–120°C under reflux improve oxadiazole formation efficiency .

- Stoichiometry : A 1.1:1 molar ratio of alkyl halide to thiol precursor minimizes by-products .

Q. How should researchers resolve contradictions between experimental and calculated elemental analysis data?

- Repurification : Recrystallize the compound using DMSO/water (2:1) to remove impurities .

- Alternative analytical methods : Cross-validate with X-ray crystallography (e.g., SHELX refinement for bond-length accuracy) .

- Moisture control : Ensure anhydrous conditions during synthesis to prevent hydration artifacts .

Q. How to design molecular docking studies to predict biological targets?

- Protein selection : Prioritize targets with known oxadiazole/thiazole interactions (e.g., kinases, microbial enzymes) .

- Software tools : Use AutoDock Vina or Schrödinger Suite with force fields optimized for halogen bonds (Br···π interactions) .

- Validation : Compare docking poses (e.g., pyridyl group orientation in active sites) with co-crystallized ligands .

Q. How to address unexpected by-products during oxadiazole cyclization?

Q. What in vitro assays are suitable for evaluating antimicrobial activity?

- Agar diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- MIC determination : Serial dilution in broth media (e.g., Mueller-Hinton) to quantify inhibitory concentrations .

- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Data Contradiction Analysis Example

| Parameter | Expected Value | Observed Value | Resolution Strategy |

|---|---|---|---|

| C% (elemental) | 52.3 | 50.8 | Recrystallize in DMSO/water |

| ¹H NMR (aromatic H) | 8.2 ppm (doublet) | 8.4 ppm (singlet) | Re-examine solvent (DMSO-d⁶ vs. CDCl₃) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.